molecular formula C10H13BrN4 B5396851 3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide

3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide

Cat. No.: B5396851
M. Wt: 269.14 g/mol
InChI Key: NDIWSQBLDUPVFA-UHFFFAOYSA-N
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Description

3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic compounds containing a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the prop-2-enyl group. One common method involves the reaction of ortho-phenylenediamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can bind to specific enzymes and receptors, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide is unique due to the presence of the prop-2-enyl group and the bromide ion, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-prop-2-enylbenzimidazol-3-ium-1,2-diamine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.BrH/c1-2-7-13-8-5-3-4-6-9(8)14(12)10(13)11;/h2-6,11H,1,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIWSQBLDUPVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=C(N(C2=CC=CC=C21)N)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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